molecular formula C8H16N2O3 B13508740 Methyl L-valylglycinate

Methyl L-valylglycinate

Cat. No.: B13508740
M. Wt: 188.22 g/mol
InChI Key: DMZINWKNZOXHDH-ZETCQYMHSA-N
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Description

Methyl L-valylglycinate is a compound with the molecular formula C24H44N2O5 It is a derivative of valine and glycine, two amino acids, and is often used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-valylglycinate can be synthesized through a series of chemical reactions involving the esterification of valine and glycine. The process typically involves the use of protecting groups to prevent unwanted side reactions. The esterification reaction is carried out under acidic conditions, often using methanol as the solvent and a strong acid like hydrochloric acid as the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl L-valylglycinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl L-valylglycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl L-valylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular functions .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate

InChI

InChI=1S/C8H16N2O3/c1-5(2)7(9)8(12)10-4-6(11)13-3/h5,7H,4,9H2,1-3H3,(H,10,12)/t7-/m0/s1

InChI Key

DMZINWKNZOXHDH-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)OC)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)OC)N

Origin of Product

United States

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